- Preparation of tricyclic N-heteroaryl compounds as PI3K inhibitors for treatment of cancer, World Intellectual Property Organization, , ,
Cas no 944401-55-2 (4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine)

944401-55-2 structure
상품 이름:4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine
CAS 번호:944401-55-2
MF:C11H18BN3O2
메가와트:235.090522289276
MDL:MFCD18072554
CID:844636
PubChem ID:52987906
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine 화학적 및 물리적 성질
이름 및 식별자
-
- 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
- 2-Pyrimidinamine, 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- [4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amine
- AK112765
- 4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl]-pyrimidin-2-ylamine
- 4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrimidin-2-ylamine
- SYJMHOBGFXCKRG-UHFFFAOYSA-N
- 6145AC
- FCH2794291
- AM807613
- OR360325
- AX8161633
- 4-Methyl-2-aminopyrimidine-5-boronic acid pinacol ester
- (2-AM
- 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinamine (ACI)
- C11H18BN3O2
- 4-methyl-5-(4,4,5,5-tetramethyl(1,3,2-dioxaborolan-2-yl))pyrimidine-2-ylamine
- MFCD18072554
- AKOS016000282
- 4-methyl-5-(4, 4,5,5-tetramethyl (1,3,2-dioxaborolan-2-yl))pyrimidine-2-ylamine
- SB55508
- SY104523
- DS-5779
- 2-Amino-4-methylpyrimidine-5-boronic acid pinacol ester
- DTXSID50680997
- 2-Amino-4-methylpyrimidin-5-boronic acid pinacol ester
- 944401-55-2
- SCHEMBL1114281
- DB-010255
- 4-methyl-5-(4,4,5,5-tetramethyl (1,3,2-dioxaborolan-2-yl))pyrimidine-2-ylamine
- (2-AMINO-4-METHYLPYRIMIDIN-5-YL)BORONIC ACID PINACOL ESTER
- 4-methyl-5-(4,4,5,5-tetramethyl (1,3,2-dioxaborolan-2-yl)) pyrimidine-2-ylamine
- 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine
-
- MDL: MFCD18072554
- 인치: 1S/C11H18BN3O2/c1-7-8(6-14-9(13)15-7)12-16-10(2,3)11(4,5)17-12/h6H,1-5H3,(H2,13,14,15)
- InChIKey: SYJMHOBGFXCKRG-UHFFFAOYSA-N
- 미소: N1C(N)=NC(C)=C(B2OC(C)(C)C(C)(C)O2)C=1
계산된 속성
- 정밀분자량: 235.1492070g/mol
- 동위원소 질량: 235.1492070g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 5
- 중원자 수량: 17
- 회전 가능한 화학 키 수량: 1
- 복잡도: 282
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 70.3
실험적 성질
- 밀도: 1.11
- 비등점: 409.7±47.0 °C at 760 mmHg
- 플래시 포인트: 201.6±29.3 °C
- 수용성: Slightly soluble in water.
- 증기압: 0.0±1.0 mmHg at 25°C
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine 보안 정보
- 신호어:warning
- 피해 선언: H303+H313+H333
- 경고성 성명: P264+P280+P305+P351+P338+P337+P313
- 보안 지침: H303+H313+H333
- TSCA:N
- 저장 조건:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0728-5G |
4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |
944401-55-2 | 97% | 5g |
¥ 5,623.00 | 2023-04-12 | |
abcr | AB332473-1 g |
2-Amino-4-methylpyrimidine-5-boronic acid pinacol ester, 95%; . |
944401-55-2 | 95% | 1g |
€508.00 | 2023-04-26 | |
eNovation Chemicals LLC | D657146-5G |
4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |
944401-55-2 | 97% | 5g |
$1055 | 2024-07-21 | |
eNovation Chemicals LLC | D657146-10G |
4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |
944401-55-2 | 97% | 10g |
$1755 | 2024-07-21 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD161633-100mg |
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |
944401-55-2 | 95% | 100mg |
¥85.0 | 2024-04-17 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M39840-5g |
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |
944401-55-2 | 95% | 5g |
¥6056.0 | 2022-04-27 | |
TRC | M343478-100mg |
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |
944401-55-2 | 100mg |
$ 210.00 | 2022-06-03 | ||
Chemenu | CM130224-5g |
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |
944401-55-2 | 95+% | 5g |
$880 | 2021-08-05 | |
Chemenu | CM130224-100mg |
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |
944401-55-2 | 95+% | 100mg |
$71 | 2021-08-05 | |
Chemenu | CM130224-1g |
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |
944401-55-2 | 95+% | 1g |
$301 | 2021-08-05 |
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine 합성 방법
합성회로 1
반응 조건
1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 20 min, rt
1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; rt → 115 °C; 18 h, 115 °C
1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; rt → 115 °C; 18 h, 115 °C
참조
합성회로 2
반응 조건
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, 115 °C
참조
- Mechanistic target of rapamycin signaling pathway inhibitors, therapeutic applications, and preparation, World Intellectual Property Organization, , ,
합성회로 3
반응 조건
1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 20 min, rt
1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 18 h, rt → 115 °C
1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 18 h, rt → 115 °C
참조
- Preparation of purine derivatives with PI3K inhibitory activity and methods of use thereof, World Intellectual Property Organization, , ,
합성회로 4
반응 조건
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 18 h, 115 °C
참조
- Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating CancerACS Medicinal Chemistry Letters, 2011, 2(10), 774-779,
합성회로 5
반응 조건
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 20 min, rt; 18 h, rt → 115 °C
참조
- Preparation of dioxino- and oxazin-[2,3-d]pyrimidine PI3K inhibitors for treatment of cancer and other PI3K-mediated disorders, World Intellectual Property Organization, , ,
합성회로 6
반응 조건
1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 20 min, rt
1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 18 h, rt → 115 °C
1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 18 h, rt → 115 °C
참조
- Discovery of Clinical Development Candidate GDC-0084, a Brain Penetrant Inhibitor of PI3K and mTORACS Medicinal Chemistry Letters, 2016, 7(4), 351-356,
합성회로 7
반응 조건
1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 15 min, rt
1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 18 h, 115 °C; 115 °C → rt
1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 18 h, 115 °C; 115 °C → rt
참조
- Pyrimidine derivatives used as PI-3 kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
합성회로 8
반응 조건
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 85 °C
참조
- Deazapurines, thienopyrimidines and furopyrimidines as phosphoinositide 3-kinase inhibitors with a zinc binding moiety and their preparation and use in the treatment of diseases, United States, , ,
합성회로 9
반응 조건
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 85 °C
참조
- Treatment of cancers having k-ras mutations using PI3 kinase and HDAC inhibitors and preparation of bifunctional thienopyrimidine compounds that inhibit both enzymes, World Intellectual Property Organization, , ,
합성회로 10
반응 조건
1.1 Catalysts: Palladium chloride , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Dimethylformamide ; 15 min, 50 °C; 50 °C → rt
1.2 Reagents: Potassium acetate ; 16 h, 95 °C
1.2 Reagents: Potassium acetate ; 16 h, 95 °C
참조
- Preparation of pyrimidine derivatives as inhibitors of phosphatidylinositol 3-kinase, United States, , ,
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine Raw materials
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine Preparation Products
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine 관련 문헌
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
944401-55-2 (4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine) 관련 제품
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추천 공급업체
Amadis Chemical Company Limited
(CAS:944401-55-2)4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine

순결:99%
재다:5g
가격 ($):339.0